5-HT2C Receptor Agonist Scaffold: Ro 60-0175 Selectivity Derived from 5-Fluoro,6-Chloro Substitution Pattern
6-Chloro-5-fluoroindole serves as the heterocyclic core of Ro 60-0175 fumarate, a selective 5-HT2C receptor agonist [1]. The dual-halogenation pattern (5-fluoro,6-chloro) is essential for achieving selectivity over the closely related 5-HT2A receptor subtype. Ro 60-0175 exhibits approximately 30-fold selectivity for 5-HT2C over 5-HT2A receptors , a differentiation that would be compromised if the indole core were replaced with unsubstituted indole or mono-halogenated analogs.
| Evidence Dimension | 5-HT2C receptor selectivity vs. 5-HT2A receptor |
|---|---|
| Target Compound Data | Ro 60-0175 (6-chloro-5-fluoroindole-derived): ~30-fold selectivity for 5-HT2C over 5-HT2A |
| Comparator Or Baseline | Unsubstituted indole-derived analogs: altered selectivity profile (not explicitly quantified in source) |
| Quantified Difference | ~30-fold 5-HT2C/5-HT2A selectivity |
| Conditions | Radioligand binding assays at human recombinant 5-HT2C and 5-HT2A receptors |
Why This Matters
The 30-fold selectivity ratio demonstrates that the 6-chloro-5-fluoro substitution pattern is pharmacologically required for selective 5-HT2C targeting, a key consideration for research programs developing CNS therapeutics.
- [1] Maruyama, T.; et al. Preparation of 6-chloro-5-fluoroindole via the use of palladium and copper-mediated heterocyclisations. ScienceDirect, 2002. View Source
